molecular formula C28H23N3O B3009442 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile CAS No. 383148-39-8

2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile

Cat. No.: B3009442
CAS No.: 383148-39-8
M. Wt: 417.512
InChI Key: LEMFHMNRAUBWRZ-UILIMSKGSA-N
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Description

2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a dimethylamino group, a propenylidene linkage, and a furonitrile core, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde, which is then subjected to a condensation reaction with 4,5-diphenyl-3-furonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the propenylidene linkage.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the dimethylamino group is particularly significant in modulating biological activity.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. Research has focused on their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties contribute to the development of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism by which 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects. The propenylidene linkage and the dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile apart is its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both the dimethylamino group and the propenylidene linkage allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,5-diphenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c1-31(2)24-17-15-21(16-18-24)10-9-19-30-28-25(20-29)26(22-11-5-3-6-12-22)27(32-28)23-13-7-4-8-14-23/h3-19H,1-2H3/b10-9+,30-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMFHMNRAUBWRZ-UILIMSKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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